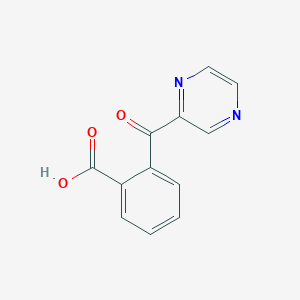

2-(吡嗪-2-基羰基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Pyrazin-2-ylcarbonyl)benzoic acid, also known as PBCA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It has a molecular formula of C12H8N2O3 and a molecular weight of 228.21 .

Molecular Structure Analysis

The molecular structure of 2-(Pyrazin-2-ylcarbonyl)benzoic acid consists of a pyrazine ring attached to a benzoic acid group . The molecular formula is C12H8N2O3, indicating that it contains 12 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

2-(Pyrazin-2-ylcarbonyl)benzoic acid has a molecular weight of 228.21 .科学研究应用

Tuberculosis Treatment Research

One of the primary applications of 2-(pyrazine-2-carbonyl)benzoic Acid is in the field of tuberculosis (TB) treatment. Researchers have synthesized a derivative of this compound, 2-hydroxy-5-(1-(2-(pyrazine-2-carbonyl)hydrazono)hexyl) benzoic acid , which is an analog of salicylic acid . This derivative aims to enhance the efficacy of anti-tuberculosis drugs against both susceptible and resistant strains of Mycobacterium tuberculosis .

Drug Synthesis and Design

The compound serves as a crucial intermediate in the synthesis of bioactive molecules. Its role in the formation of imine compounds, which are often used in medicinal chemistry, is significant. The synthesis process involves Friedel-Crafts acylation followed by base hydrolysis, showcasing the compound’s versatility in drug design .

Anti-Inflammatory Properties

Although not directly mentioned in the search results, derivatives of pyrazine carboxylic acids, like the one studied, often exhibit anti-inflammatory properties. This is inferred from the compound’s structural similarity to pyrazinamide and salicylic acid, both of which have known anti-inflammatory effects .

Chemical Research and Education

The compound is used in chemical education to demonstrate various organic synthesis techniques, such as the Friedel-Crafts acylation. It serves as an example of how complex organic compounds are synthesized and characterized in a laboratory setting .

作用机制

Target of Action

The primary target of 2-(pyrazine-2-carbonyl)benzoic Acid is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound exerts its inhibitory effects on decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) , a pivotal enzyme in the biosynthesis of arabinans, essential components of the mycobacterial cell wall .

Mode of Action

The compound interacts with its target, DprE1, through the formation of hydrogen bonds with the active site Cys387 residue . This interaction inhibits the function of DprE1, disrupting the synthesis of arabinans and thereby weakening the cell wall of Mycobacterium tuberculosis .

Biochemical Pathways

The affected pathway is the biosynthesis of arabinans, key components of the mycobacterial cell wall . By inhibiting DprE1, 2-(pyrazine-2-carbonyl)benzoic Acid disrupts this pathway, leading to a weakened cell wall and impaired bacterial growth .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the biosynthesis of arabinans, the compound weakens the bacterial cell wall, impairing the bacterium’s ability to grow and proliferate .

属性

IUPAC Name |

2-(pyrazine-2-carbonyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c15-11(10-7-13-5-6-14-10)8-3-1-2-4-9(8)12(16)17/h1-7H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCAUUIOCDVHRPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=NC=CN=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(pyrazine-2-carbonyl)benzoic Acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1310410.png)

![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1310418.png)

![methyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1310441.png)